7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
Description
The compound 7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a spiro heterocyclic molecule characterized by a unique fusion of a pyrazolo-oxazine moiety and a cyclohexane ring. Key structural features include:
- A 7-methoxy group on the benzo-fused ring, which enhances electronic stability and modulates solubility.
- A 4'-methyl substituent on the cyclohexane ring, contributing to steric effects.
Properties
IUPAC Name |
7-methoxy-4'-methyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-9-11-22(12-10-14)24-18(13-17(23-24)19-8-7-15(2)26-19)16-5-4-6-20(25-3)21(16)27-22/h4-8,14,18H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSOSJLBQCYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements from various chemical families, including pyrazoles and oxazines. The presence of the methoxy and methyl groups contributes to its unique reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research involving various cancer cell lines demonstrated that it induces apoptosis through specific pathways:
- Mechanism of Action : The compound appears to engage with cellular signaling pathways that regulate apoptosis. It has been shown to activate caspase cascades leading to programmed cell death in cancer cells.
- Case Study : A study focused on prostate cancer cells reported an IC50 value of approximately 2.0 µM, indicating potent cytotoxicity against these cells. The compound's effectiveness was attributed to its ability to disrupt mitochondrial function and induce oxidative stress within the cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial effects:
- Research Findings : Preliminary tests have shown that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective benefits:
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Case Study : In vitro studies using neuronal cell cultures demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
Research Data Table
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Spiro Compounds
Key Observations :
Key Observations :
- Microwave-assisted synthesis () improves yields (80–85%) compared to conventional heating (60–75%) .
- The target compound’s synthesis likely requires careful optimization due to the furan group’s sensitivity to strong acids or bases.
Pharmacological and Physicochemical Properties
Key Observations :
- The 5-methylfuran-2-yl group in the target compound may reduce solubility compared to chlorophenyl analogs due to increased hydrophobicity.
- Antimicrobial activity in spiro compounds correlates with electron-withdrawing substituents (e.g., Cl), suggesting the target compound’s furan group (electron-rich) may limit efficacy .
Stability and Metabolic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
